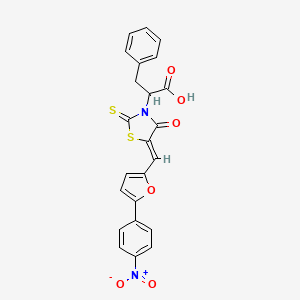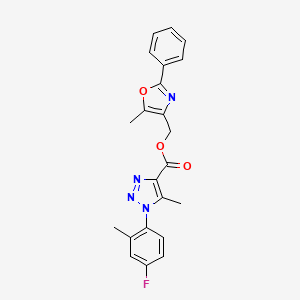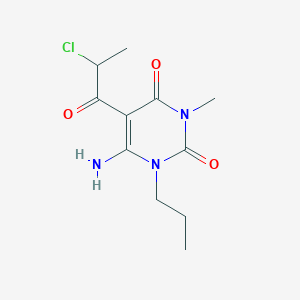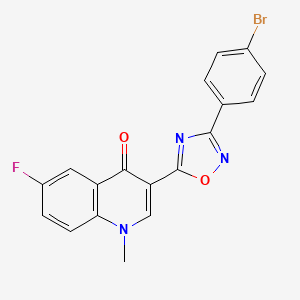
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, and a quinolinone structure. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as the Suzuki cross-coupling reaction . This reaction is used to couple boronic acids with halides or pseudohalides, which could be relevant given the bromophenyl group in the compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The bromophenyl group, oxadiazole ring, and quinolinone structure will each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction . The oxadiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point .科学的研究の応用
Synthesis and Anticancer Activity
Research has demonstrated the successful synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which have shown significant antitumor activities against various cancer cell lines. These compounds were synthesized using a one-pot three-component method, evaluated through standard assays, and found to exhibit potent inhibitory activities, in some cases more so than the positive control 5-fluorouracil. The mechanism of action for representative compounds includes cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).
Antimicrobial and Antifungal Properties
Several studies have synthesized derivatives related to the specified compound, showing promising antibacterial and antifungal activities. For instance, compounds have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans, displaying potent activities that compare favorably to standard drugs like ciprofloxacin and voriconazole (Sirgamalla & Boda, 2019).
Antioxidant and Antihypertensive Activities
Research has also explored the antioxidant, antibacterial, and antihypertensive activities of derivatives, showing that certain compounds exhibit significant in-vitro activities. These activities suggest a potential for the development of new therapeutic agents based on the quinoline core structure (Naik, Patil, & Satyanarayan, 2014).
Molecular Docking and Biological Evaluation
Further studies involve the synthesis and molecular docking to evaluate the biological activities of novel derivatives. These studies aim to understand the interaction between synthesized compounds and biological targets, providing insights into their potential therapeutic applications. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared as antimicrobial agents, showing potent activity against various pathogens (Ansari & Khan, 2017).
将来の方向性
特性
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMMTSVBCUSORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

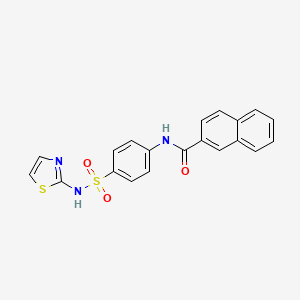
![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)
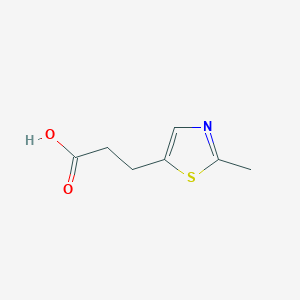
![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)
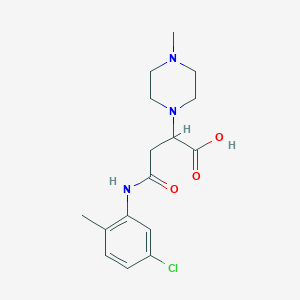
![2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2925723.png)
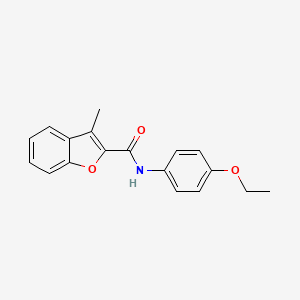
![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)
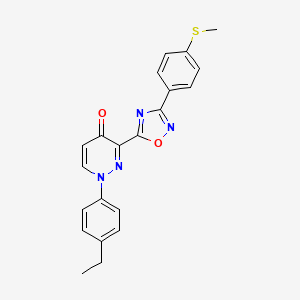
![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)

